Cas no 867040-45-7 (3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline)

3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline is a structurally complex quinoline derivative featuring a benzenesulfonyl substituent and a phenylpiperazine moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The presence of the sulfonyl group enhances metabolic stability, while the methoxy and phenylpiperazine functionalities contribute to improved binding affinity and selectivity for receptor interactions. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold in medicinal chemistry. The compound is synthesized under controlled conditions to ensure high purity and reproducibility, supporting its use in rigorous preclinical studies.
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline structure
867040-45-7 structure
Product Name:3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
CAS No:867040-45-7
MF:C28H29N3O3S
MW:487.613165616989
CID:6418168
PubChem ID:16825255
Update Time:2025-05-19

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
    • 3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
    • 867040-45-7
    • F1607-1107
    • AKOS001858599
    • 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
    • Inchi: 1S/C28H29N3O3S/c1-20-9-11-24(17-21(20)2)35(32,33)27-19-29-26-12-10-23(34-3)18-25(26)28(27)31-15-13-30(14-16-31)22-7-5-4-6-8-22/h4-12,17-19H,13-16H2,1-3H3
    • InChI Key: IXMCMVFZYLVDDK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(C1=CN=C2C=CC(=CC2=C1N1CCN(C2C=CC=CC=2)CC1)OC)(=O)=O

Computed Properties

  • Exact Mass: 487.19296297g/mol
  • Monoisotopic Mass: 487.19296297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 5
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 71.1Ų

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline Pricemore >>

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Additional information on 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline

Introduction to 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS No. 867040-45-7) and Its Emerging Applications in Chemical Biology

The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline, identified by its CAS number 867040-45-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This quinoline derivative, characterized by a sulfonyl group at the 3-position and a piperazine moiety at the 4-position, has garnered attention due to its structural complexity and versatile biological activities. The integration of multiple pharmacophoric elements within its framework suggests a multifaceted approach to drug design, particularly in addressing complex diseases such as cancer and neurological disorders.

Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives in developing novel therapeutic agents. Quinolines, known for their broad spectrum of biological activities, have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of substituents such as sulfonyl groups and piperazine rings enhances the pharmacological profile of these compounds by modulating their binding affinity to target proteins and enzymes. Specifically, the 3-(3,4-dimethylbenzenesulfonyl) moiety contributes to the compound's solubility and stability, while the 6-methoxy group influences its metabolic pathways. The presence of the 4-(4-phenylpiperazin-1-yl) group further expands its potential applications by facilitating interactions with serotonergic and dopaminergic receptors.

In the context of contemporary research, this compound has been explored for its potential role in inhibiting kinases and other enzymes implicated in tumor growth and progression. Kinase inhibitors are a cornerstone of modern cancer therapy, with several drugs already on the market demonstrating significant efficacy. The structural features of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline make it a promising candidate for further development as a kinase inhibitor. Studies have shown that quinoline derivatives can disrupt signaling pathways critical for cell proliferation and survival, making them attractive candidates for targeted cancer therapies.

Moreover, the compound's interaction with neurotransmitter systems has opened new avenues in neuropharmacology. The piperazine ring is particularly noteworthy for its ability to modulate serotonin and dopamine receptors, which are central to various neurological disorders. Research indicates that compounds with similar structural motifs may have therapeutic benefits in treating conditions such as depression, anxiety, and Parkinson's disease. The 4-(4-phenylpiperazin-1-yl) group in this molecule is particularly relevant here, as it can engage with these receptors to produce desired pharmacological effects.

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex core structure efficiently. These methods not only enhance the scalability of production but also allow for modifications that can fine-tune the biological activity of the compound.

Evaluation of this compound's pharmacokinetic properties is crucial for determining its suitability as a drug candidate. Preliminary studies have demonstrated favorable solubility profiles and metabolic stability, suggesting that it may exhibit good bioavailability upon oral administration. Additionally, its chemical stability under various conditions makes it amenable to formulation into stable pharmaceutical products. These attributes are essential for ensuring that the compound remains effective throughout its shelf life and upon exposure to physiological conditions.

The potential therapeutic applications of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline extend beyond oncology and neurology. Its ability to interact with multiple biological targets suggests that it may also be effective in treating inflammatory diseases and infectious disorders. For instance, quinoline derivatives have been shown to possess anti-inflammatory properties by modulating cytokine production and immune responses. Further investigation into these mechanisms could unlock new therapeutic strategies using this compound.

In conclusion,3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline (CAS No. 867040-45-7) is a structurally intriguing molecule with significant promise in chemical biology and pharmaceutical development. Its unique combination of pharmacophoric elements makes it a versatile tool for exploring new therapeutic interventions across multiple disease areas. As research continues to uncover its full potential,this compound is poised to make substantial contributions to modern medicine.

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